

# "2-(azepane-1-carbonyl)benzoic acid" spectroscopic data (NMR, IR, Mass Spec)

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Compound of Interest		
Compound Name:	2-(azepane-1-carbonyl)benzoic acid	
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## Spectroscopic and Analytical Profile of 2-(azepane-1-carbonyl)benzoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

**2-(azepane-1-carbonyl)benzoic acid** is a chemical compound of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active molecules. This technical guide provides a detailed overview of its spectroscopic characteristics and the experimental protocols for their determination. As experimental spectra for this specific compound are not readily available in public databases, this guide presents predicted spectroscopic data based on its chemical structure, alongside standardized experimental procedures for its characterization.

#### **Predicted Spectroscopic Data**

The following tables summarize the predicted spectroscopic data for **2-(azepane-1-carbonyl)benzoic acid**. These predictions are based on established principles of NMR, IR, and Mass Spectrometry.

Table 1: Predicted <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
~10-12	br s	1H	СООН
~8.0-8.2	d	1H	Ar-H
~7.4-7.6	m	3H	Ar-H
~3.6-3.8	t	2H	N-CH2 (azepane)
~2.8-3.0	t	2H	N-CH2 (azepane)
~1.5-1.9	m	8H	-(CH <sub>2</sub> ) <sub>4</sub> - (azepane)

Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
~170-172	С	СООН
~168-170	С	C=O (amide)
~138-140	С	Ar-C
~131-133	СН	Ar-CH
~128-130	СН	Ar-CH
~126-128	СН	Ar-CH
~45-48	CH₂	N-CH₂ (azepane)
~38-40	CH₂	N-CH₂ (azepane)
~28-30	CH <sub>2</sub>	-(CH <sub>2</sub> ) <sub>4</sub> - (azepane)
~26-28	CH <sub>2</sub>	-(CH <sub>2</sub> ) <sub>4</sub> - (azepane)

Table 3: Predicted Infrared (IR) Spectroscopy Data



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
~1700-1720	Strong	C=O stretch (Carboxylic Acid)
~1630-1650	Strong	C=O stretch (Amide)
~1580-1600	Medium	C=C stretch (Aromatic)
~1200-1300	Strong	C-O stretch (Carboxylic Acid)
~1150-1250	Medium	C-N stretch (Amide)

Table 4: Predicted Mass Spectrometry Data

m/z	Ion Type
247.12	[M] <sup>+</sup> (Molecular Ion)
229.11	[M-H <sub>2</sub> O] <sup>+</sup>
149.02	[C <sub>8</sub> H <sub>5</sub> O <sub>3</sub> ] <sup>+</sup>
98.11	[C <sub>6</sub> H <sub>12</sub> N] <sup>+</sup>

### **Experimental Protocols**

The following are detailed methodologies for the key experiments required to characterize **2-** (azepane-1-carbonyl)benzoic acid.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

#### Protocol for <sup>1</sup>H and <sup>13</sup>C NMR:

• Sample Preparation: Weigh approximately 5-10 mg of the solid sample for <sup>1</sup>H NMR (20-50 mg for <sup>13</sup>C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube.[1][2] Ensure the solid is fully dissolved. If particulates are



present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[1]

- Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.[3]
- Acquisition Parameters (¹H NMR): A standard ¹H NMR experiment is typically run with a 30° or 45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally used.[3]
- Acquisition Parameters (¹³C NMR): A standard proton-decoupled ¹³C NMR experiment is performed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are required.[1][4] A relaxation delay of 2-5 seconds is often used to ensure quantitative data for all carbon types.[3][5]
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.

### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol for Attenuated Total Reflectance (ATR) FT-IR:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.[6]
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[7]
- Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.[6]
- Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final



absorbance or transmittance spectrum.

 Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.[8]

### **Mass Spectrometry (MS)**

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

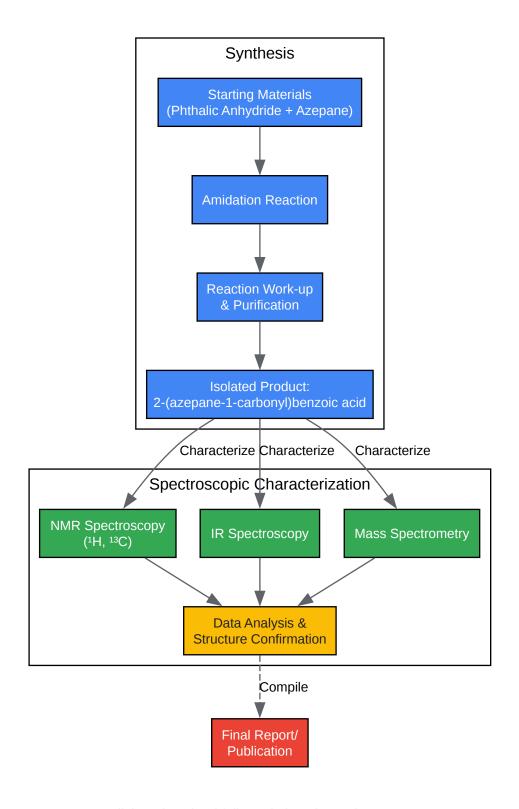
Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

- Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 μg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.
- Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.
- Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.
- Ionization: The sample is nebulized and ionized in the ESI source to form gaseous ions.
- Mass Analysis: The ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge (m/z) ratio.
- Data Acquisition: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

## Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a novel organic compound like **2-(azepane-1-carbonyl)benzoic acid**.





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Caption: Synthesis and Characterization Workflow.



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